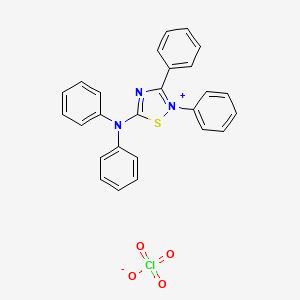
5-(Diphenylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a thiadiazolium ring, diphenylamino groups, and a perchlorate ion. The diphenylamino groups are common in many organic compounds and are known to be good electron donors . The thiadiazolium ring is a heterocyclic compound containing both sulfur and nitrogen . Perchlorate is a powerful oxidizer and is often used in explosives and rocket propellants .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and the thiadiazolium ring. The diphenylamino groups would likely contribute to the compound’s ability to participate in pi-pi stacking interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the other reactants present. The perchlorate ion is a strong oxidizer, so it could potentially participate in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. It might exhibit interesting optical properties due to the presence of the diphenylamino groups and the thiadiazolium ring .Scientific Research Applications
Heterocyclic Compound Synthesis
The reaction of similar thiadiazolium perchlorates with active methylene compounds has been demonstrated to yield a variety of heterocycles, including hydroxy and mercaptopyrimidine, pyrimidinone, and thiazole derivatives. This process is instrumental in synthesizing compounds with potential applications in medicinal chemistry and materials science (I. Shibuya, 1984).
Corrosion Inhibition
1,3,4-Thiadiazoles have been investigated as corrosion inhibitors for mild steel in acidic solutions. The inhibition properties of these compounds are significant in protecting metals against corrosion, suggesting their application in industrial maintenance and preservation (F. Bentiss et al., 2007).
Antimicrobial and Anticancer Activities
A series of diphenyl 1-(pyridin-3-yl)ethylphosphonates, structurally related to the compound of interest, showed significant antimicrobial and anticancer activities. This highlights the potential of thiadiazole derivatives in developing new therapeutic agents (M. Abdel-megeed et al., 2012).
Molecular Structure Analysis
Studies on the crystal and molecular structure of thiadiazole derivatives provide insights into their electronic properties and potential applications in materials science, including their use in nonlinear optics and as components in electronic devices (Nagaraju Kerru et al., 2019).
Solvent Effects on Molecular Properties
The impact of solvent polarizability on the keto/enol equilibrium of thiadiazole derivatives with bioactive molecules has been explored. Understanding these effects is crucial for the development of pharmaceuticals and the study of reaction mechanisms (A. Matwijczuk et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N,N,2,3-tetraphenyl-1,2,4-thiadiazol-2-ium-5-amine;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N3S.ClHO4/c1-5-13-21(14-6-1)25-27-26(30-29(25)24-19-11-4-12-20-24)28(22-15-7-2-8-16-22)23-17-9-3-10-18-23;2-1(3,4)5/h1-20H;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHSSIDHHQSGLL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](SC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diphenylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium perchlorate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


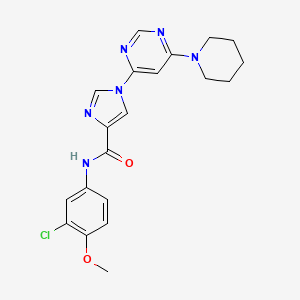
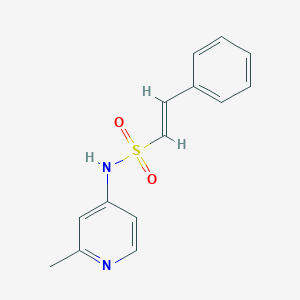

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2861305.png)
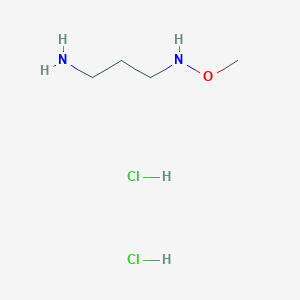
![ethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2861309.png)
![2-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2861310.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2861311.png)
![Methyl 3-[{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2861312.png)
![(3aS,3bR,7aS,8aS)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4',5':4,5]furo[3,2-d][1,3]dioxine](/img/structure/B2861313.png)
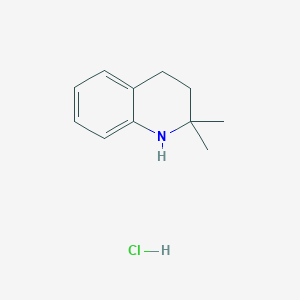
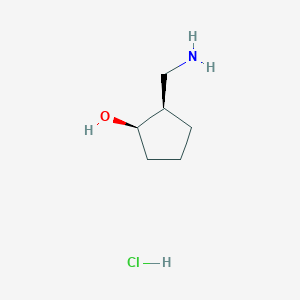
![(5-fluorobenzo[b]thiophen-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2861320.png)